Cystamine bis-lactamide

Description

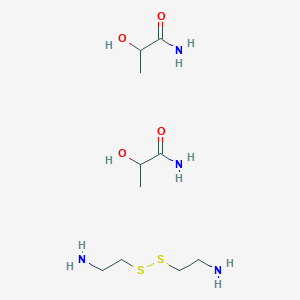

Structure

2D Structure

Properties

Molecular Formula |

C10H26N4O4S2 |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

2-(2-aminoethyldisulfanyl)ethanamine;2-hydroxypropanamide |

InChI |

InChI=1S/C4H12N2S2.2C3H7NO2/c5-1-3-7-8-4-2-6;2*1-2(5)3(4)6/h1-6H2;2*2,5H,1H3,(H2,4,6) |

InChI Key |

OMOFCOMCHSYOQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N)O.CC(C(=O)N)O.C(CSSCCN)N |

Synonyms |

C-bis(lactamide) cystamine bis-lactamide cystamine bislactamide |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Strategies for Cystamine (B1669676) Bis-Lactamide Synthesis

While specific, documented procedures for the synthesis of cystamine bis-lactamide are not prevalent in readily available literature, its structure allows for the proposal of effective synthetic routes based on established amidation principles.

The logical precursors for this compound are a cystamine source and a lactic acid source. Cystamine is commonly available as the more stable cystamine dihydrochloride (B599025) salt. nih.govgoogle.com Lactic acid, a carboxylic acid, requires activation to facilitate amide bond formation with the primary amino groups of cystamine.

A highly plausible route is the Schotten-Baumann-type reaction, which involves an activated carboxylic acid derivative. nih.gov This can be achieved by converting lactic acid to its more reactive acyl chloride, lactoyl chloride, using a standard chlorinating agent like thionyl chloride. The subsequent reaction of two equivalents of lactoyl chloride with cystamine, typically in the presence of a base to neutralize the generated hydrochloric acid, would yield the desired N,N'-bis(lactoyl)cystamine. This approach is analogous to the synthesis of other N,N'-bis-acylated cystamine derivatives. nih.gov

Another common strategy involves the use of peptide coupling agents. These reagents activate the carboxylic acid group of lactic acid in situ, allowing for direct reaction with cystamine under milder conditions. Widely used coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate. researchgate.net This method is frequently employed for conjugating molecules to carboxylic acid groups, including those on polymer surfaces. nih.gov

Table 1: Proposed Synthesis Parameters for this compound

| Amidation Route | Lactic Acid Precursor | Cystamine Precursor | Key Reagents | Typical Solvent |

|---|---|---|---|---|

| Acyl Chloride Method | Lactoyl Chloride | Cystamine or Cystamine Dihydrochloride | Thionyl Chloride (for activation), Base (e.g., Triethylamine, NaOH) | Aprotic solvent (e.g., DCM, THF) or Biphasic (DCM/water) |

| Coupling Agent Method | Lactic Acid | Cystamine or Cystamine Dihydrochloride | EDC, NHS, HOBt, or BOP reagent | Aprotic polar solvent (e.g., DMF, DMSO) |

Modern organic synthesis emphasizes greener, more efficient catalytic methods for amide bond formation. researchgate.net While conventional coupling agents are effective, they generate stoichiometric byproducts. rsc.org Catalytic direct amidation, which forms an amide from a carboxylic acid and an amine with water as the only byproduct, represents a more atom-economical approach. rsc.org

Boric acid and its derivatives have emerged as effective catalysts for such direct amidations, although they often require elevated temperatures and methods for water removal. rsc.orgmdpi.com Other metal-based catalysts and organocatalysts are also under active investigation. mdpi.combohrium.com For instance, triphenylphosphine (B44618) has been used catalytically in the presence of a silane (B1218182) reducing agent. bohrium.com Recently, light-accelerated, organoselenium-catalyzed amidation has been shown to proceed rapidly at room temperature. acs.org

Enzymatic synthesis offers another promising avenue. Biocatalysts like lipases can form amide bonds, often with high selectivity and under mild conditions, though organic solvents may be needed to suppress competing hydrolysis reactions. researchgate.net The application of these novel catalytic systems to the specific synthesis of this compound could provide more sustainable and efficient manufacturing processes in the future.

Synthesis of Related Lactamide (B1674226) Derivatives

The synthesis of the simpler parent compound, lactamide, is well-documented and can be achieved through several routes, including biotransformation and traditional chemical methods. smolecule.com

A green and efficient method for producing lactamide is the enzymatic hydration of lactonitrile. cabidigitallibrary.orgresearchgate.net Nitrile hydratase (NHase) enzymes, typically from microorganisms like Rhodococcus pyridinivorans, catalyze the conversion of a nitrile group to a primary amide. cabidigitallibrary.orgnih.gov This biotransformation is attractive because it proceeds under mild conditions (e.g., moderate temperature and neutral pH) and can produce high-purity lactamide without the harsh reagents or byproducts associated with strong acid or base hydrolysis. researchgate.net The process can be run using whole microbial cells, either free or immobilized, and can be scaled up using fed-batch reactor strategies to overcome substrate inhibition. cabidigitallibrary.orgresearchgate.netnih.gov

Table 2: Parameters for Nitrile Hydratase-Mediated Lactamide Synthesis. cabidigitallibrary.orgresearchgate.net

| Parameter | Condition |

|---|---|

| Substrate | Lactonitrile |

| Biocatalyst | Rhodococcus pyridinivorans NIT-36 cells (source of Nitrile Hydratase) |

| Medium | Aqueous phosphate (B84403) buffer |

| pH | ~7.0 |

| Temperature | ~45°C |

| Product | Lactamide |

A classic and robust chemical method for synthesizing lactamide is the ammonolysis of lactate (B86563) esters, such as ethyl lactate or methyl lactate. orgsyn.org The reaction involves treating the ester with ammonia (B1221849), which acts as a nucleophile, displacing the alkoxy group (-OR) to form the amide.

This reaction can be performed using liquid ammonia in a sealed pressure vessel at room temperature, which can provide good yields (70-74%) of lactamide after a 24-hour period. orgsyn.org The product, being a solid, can be readily separated from the unreacted ester and alcohol byproduct by filtration after washing with a solvent like ether. orgsyn.org This method is a general procedure applicable to the synthesis of numerous primary amides from their corresponding esters. orgsyn.org

Lactamide can also be formed directly from lactic acid or its salts. The direct thermal amidation of lactic acid with various primary amines can proceed efficiently under solvent-free and catalyst-free conditions, typically by heating the reactants together. researchgate.net

Furthermore, lactamide is a known byproduct when attempting to esterify ammonium (B1175870) lactate directly. researchgate.net The thermal decomposition of ammonium lactate can lead to the formation of lactamide through dehydration. This pathway is part of a reaction network that also includes the conversion of lactic acid to other compounds like alanine. researchgate.net While feasible, direct amidation from lactic acid often requires heat and must be balanced against the potential for side reactions. researchgate.netresearchgate.net

Synthesis of Related Cystamine-Based Compounds for Research Purposes

The methodologies for creating various cystamine derivatives often involve standard organic reactions tailored to introduce specific functionalities onto the primary amine groups of the cystamine core.

N,N'-Bis(acryloyl)cystamine (BAC) is a disulfide-containing cross-linking agent. Its synthesis is typically achieved through the reaction of cystamine dihydrochloride with acryloyl chloride in the presence of a base. A common procedure involves dissolving cystamine dihydrochloride in cooled deionized water. Subsequently, a solution of acryloyl chloride in a non-miscible organic solvent like dichloromethane (B109758) and an aqueous solution of a strong base such as sodium hydroxide (B78521) are added simultaneously and dropwise while maintaining a low temperature (0–5 °C). scielo.br The reaction mixture is stirred for a period to ensure completion, after which the organic phase containing the product is separated, dried, and the solvent is evaporated to yield BAC as a solid. scielo.br This method allows for the formation of the amide linkages between the cystamine and the acryloyl groups.

This fundamental reaction can be adapted to produce a variety of related acrylamide (B121943) derivatives by substituting acryloyl chloride with other acyl chlorides or activated carboxylic acids. This flexibility allows for the tuning of the properties of the resulting cross-linkers.

The synthesis of poly(amidoamine) (PAMAM) dendrimers with a cystamine core utilizes a divergent synthetic approach. bachem.comacs.org This method involves a series of iterative reaction steps that build the dendritic structure generation by generation. The process starts with the cystamine molecule, which serves as the core.

The typical two-step iterative sequence is as follows:

Michael Addition: An exhaustive alkylation of the primary amine groups of the cystamine core occurs via a Michael addition reaction with an acrylic ester, most commonly methyl acrylate. bachem.comacs.org

Amidation: The resulting ester-terminated structure is then treated with a large excess of a diamine, such as ethylenediamine. This step results in the amidation of the terminal ester groups, creating a new generation with primary amine termini. bachem.comacs.org

This iterative sequence of alkylation and amidation leads to an exponential growth of the dendrimer, with the number of terminal functional groups doubling at each generation. acs.org This method allows for precise control over the size, molecular weight, and number of surface groups of the resulting PAMAM dendrimer. ichb.plmdpi.com The disulfide bond of the cystamine core remains intact throughout this process, providing a cleavable point within the dendritic architecture. ichb.pl Novel dendritic monomers derived from cystamine have also been synthesized and used as crosslinkers to prepare thermosensitive hydrogels. researchgate.netnih.gov

A variety of N,N'-bis(aminoalkanoyl)cystamine salt derivatives have been synthesized for research purposes, particularly in the context of developing prodrugs. nih.govgoogle.com These syntheses generally involve the coupling of amino acids to the amine groups of cystamine. The amino acids are typically protected at their amino terminus (e.g., with a Boc or Cbz group) before being activated for coupling with the cystamine. After the coupling reaction, the protecting groups are removed, often resulting in the formation of a salt derivative, such as a trifluoroacetate (B77799) salt, depending on the deprotection conditions used. nih.govnih.gov This approach allows for the systematic variation of the amino acid side chains to study structure-activity relationships. nih.govgoogle.com

Chemoenzymatic Synthesis Approaches

While specific chemoenzymatic methods for the synthesis of "this compound" are not documented in the reviewed literature, the principles of enzymatic synthesis of amides and lactamides can be considered for a hypothetical approach.

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. For instance, nitrile hydratase enzymes from microorganisms like Rhodococcus pyridinivorans have been successfully used for the green synthesis of lactamide from lactonitrile. researchgate.netgoogle.com This enzymatic hydration occurs under mild conditions and can achieve high conversion rates. researchgate.net

A potential chemoenzymatic route to "this compound" could theoretically involve two main steps:

Enzymatic synthesis of a lactoyl donor: An enzyme, such as a lipase (B570770) or protease, could be used to synthesize an activated form of lactic acid, for example, a lactic acid ester.

Enzymatic coupling to cystamine: A second enzymatic step, potentially using a protease or an amidase under reverse hydrolysis conditions, could catalyze the aminolysis of the activated lactoyl donor with cystamine to form the bis-amide linkage.

The use of enzymes like penicillin-G acylase for the synthesis of β-lactam antibiotics by coupling an acyl donor with an amine nucleus demonstrates the feasibility of enzyme-catalyzed amide bond formation in complex molecules. rsc.org The optimization of such a chemoenzymatic process would involve careful selection of the enzyme, solvent system (including non-aqueous or frozen media to shift the equilibrium towards synthesis), and reaction conditions to maximize the yield of the desired "this compound". rsc.org

Structure-Directed Synthesis and Optimization for Specific Research Objectives

The synthesis of cystamine derivatives is often guided by the desired properties and function of the final molecule. Structure-directed synthesis involves the rational design and construction of molecules to achieve specific research objectives.

For example, in the development of deuterated cystamine derivatives for therapeutic research, the synthetic route was designed to introduce deuterium (B1214612) atoms at specific positions within the cystamine molecule. This was achieved through a multi-step synthesis starting with the reduction of an aldehyde or ester with a deuterated reducing agent, followed by tosylation, substitution with potassium thioacetate, and subsequent hydrolysis and oxidation to form the deuterated cystamine. acs.org

Optimization of synthetic reactions for cystamine derivatives is crucial to improve yields and purity. For instance, in the synthesis of new pyridinone derivatives from ketene (B1206846) N,S-acetals derived from cysteamine (B1669678), response surface methodology (RSM) was used to optimize reaction parameters such as temperature and solvent composition. nih.gov This statistical approach allows for the efficient identification of the optimal reaction conditions to maximize the product yield and minimize reaction time. nih.gov

In the context of "this compound," a structure-directed approach would first consider the desired properties. For instance, if the goal is to create a biodegradable and stimuli-responsive hydrogel, the lactamide groups might be chosen for their hydrophilicity and biodegradability, while the cystamine core provides the redox-responsive disulfide linkage. The synthesis would then be designed to efficiently couple lactic acid (or a derivative) to cystamine. This might involve exploring different coupling reagents, catalysts, and protecting group strategies to achieve the desired product with high purity and yield. The optimization phase would then fine-tune the reaction conditions, guided by the principles demonstrated in the synthesis of other complex amide structures.

Molecular and Cellular Interaction Mechanisms

Enzymatic Substrate and Inhibitory Activities

Cystamine (B1669676) and its derivatives are recognized for their interactions with various enzymes, most notably transglutaminases. These interactions are pivotal to their biological effects and are modulated by the local redox environment.

Interactions with Transglutaminase Enzymes (e.g., Transglutaminase 2)

Cystamine is a well-documented inhibitor of transglutaminase 2 (TG2), a multifaceted enzyme implicated in a range of cellular processes. nih.gov The inhibitory mechanism of cystamine is distinct and involves the promotion of an allosteric disulfide bond. Specifically, cystamine facilitates the formation of a disulfide bridge between cysteine residues Cys370 and Cys371 on the TG2 enzyme. nih.govnih.gov This bond formation allosterically abrogates the catalytic activity of human TG2. nih.gov

The interaction is considered irreversible, with a reported kinetic parameter (k_inh/K_i) of 1.2 mM⁻¹ min⁻¹. nih.gov It is important to note that the in vivo inhibitory action of cystamine on transglutaminase can be attributed to either cystamine itself or its reduced form, cysteamine (B1669678), depending on the surrounding redox conditions. nih.govnih.govresearchgate.net While cystamine promotes an inactivating disulfide bond, its reduced metabolite, cysteamine, acts as a competitive inhibitor for the transamidation reactions catalyzed by TG2. nih.govresearchgate.net

Table 1: Interaction of Cystamine with Transglutaminase 2 (TG2)

| Feature | Description |

| Target Enzyme | Transglutaminase 2 (TG2) |

| Mechanism of Inhibition | Promotion of an allosteric disulfide bond between Cys370 and Cys371. nih.govnih.gov |

| Nature of Inhibition | Irreversible. nih.gov |

| Kinetic Parameter (k_inh/K_i) | 1.2 mM⁻¹ min⁻¹. nih.gov |

| Active Inhibitory Species | Cystamine or its reduced form, cysteamine, depending on the redox environment. nih.govnih.govresearchgate.net |

Role of Disulfide Bond Reduction in Modulating Bioactivity

The disulfide bond is a central feature of cystamine's structure and its biological activity is intricately linked to the reduction of this bond. In vivo, cystamine can be reduced to two molecules of cysteamine, an aminothiol (B82208) compound. nih.govnih.govresearchgate.net This conversion is critical because cystamine and cysteamine exhibit different mechanisms of action, particularly in their inhibition of transglutaminases. nih.govresearchgate.net

The local redox environment dictates whether cystamine or cysteamine is the predominant species and, consequently, the nature of the biological response. nih.govnih.govresearchgate.net The reduction of the disulfide bond in cystamine to the thiol groups of cysteamine is a key step that modulates its bioactivity, allowing it to participate in different biochemical pathways. nih.gov For instance, the thiol groups of cysteamine can engage in thiol-disulfide exchange reactions, a fundamental process in redox signaling and protein function. frontiersin.org

Participation in Enzyme-Catalyzed Reactions

Transglutaminases catalyze acyl transfer reactions, which can involve various nucleophiles. nih.gov Cysteamine, the reduced form of cystamine, can act as a substrate for transglutaminase, participating as a competitive amine inhibitor in the transamidation reaction. nih.govresearchgate.net This participation in the enzyme-catalyzed reaction can lead to the formation of a specific biomarker, N-(γ-glutamyl)cysteamine. nih.gov The formation of this product can serve as an indicator of how cystamine and cysteamine inhibit transglutaminases within a biological system. nih.govresearchgate.net

The ability of lactamide (B1674226) moieties to act as substrates for certain enzymes further broadens the scope of potential enzyme-catalyzed reactions involving cystamine bis-lactamide. smolecule.com For example, amidases are enzymes that can hydrolyze amide bonds, and various microorganisms possess amidase activity. medkoo.com

Redox-Mediated Biological Pathways and Chemical Responsiveness

The disulfide bond in this compound makes it inherently responsive to the redox state of its environment. The reversible nature of many oxidative modifications to cysteine thiols allows them to function as biological "switches," regulating protein function and signaling pathways. nih.gov The reduction of cystamine to cysteamine is a prime example of this redox responsiveness. uni-muenchen.de

This redox activity is central to its biological effects. The ability of cystamine and its reduced form to interact with and modulate the function of proteins through thiol-disulfide exchange is a key aspect of its mechanism of action. frontiersin.org These interactions are fundamental to cellular signaling and the regulation of protein function. nih.gov

Intermolecular Association and Complex Formation

Formation of Complexes with Metal Ions

Amide and thiol groups, both present in this compound and its reduced form, are known to coordinate with metal ions. The cysteine thiolate group is a primary binding site for various metal ions, including zinc(II), cadmium(II), and lead(II). nih.gov The formation of metal complexes can significantly influence the stability and reactivity of the organic ligand. smolecule.comsfu.ca Peptides containing cysteine residues are known to form stable complexes with a range of metal ions, with the thiolate group playing a crucial role in coordination. nih.gov The presence of amide groups can also contribute to the coordination chemistry of the molecule. researchgate.net

Biopolymer Crosslinking Mechanisms (e.g., in hydrogel formation)

Cystamine bis-acrylamide, also known as N,N'-bis(acryloyl)cystamine (BAC), is a crosslinking agent utilized in the synthesis of hydrogels, particularly those designed to be responsive to specific biological stimuli. fishersci.comresearchgate.net The core of its functionality lies in the disulfide bond (-S-S-) within its cystamine backbone. researchgate.net This disulfide bond is susceptible to cleavage in a reductive environment, such as the intracellular space where reducing agents like glutathione (B108866) (GSH) are present in higher concentrations. nih.gov This redox-responsive behavior allows for the controlled degradation of the hydrogel and the release of encapsulated substances. nih.govresearchgate.net

The primary mechanism for incorporating BAC into a polymer network is through free-radical polymerization. researchgate.netnih.gov In this process, the vinyl groups (C=C) at both ends of the BAC molecule react with monomer units, such as acrylamide (B121943) (AM) or N-isopropylacrylamide (pNIPA), to form a three-dimensional crosslinked hydrogel structure. nih.govnih.gov For instance, BAC has been used as a crosslinker in the free-radical copolymerization of N-isopropylacrylamide (NIPAM) to create thermo- and redox-responsive hyperbranched copolymers. researchgate.net Similarly, it has been polymerized with acrylamide to form hydrogels where BAC is dynamically bonded to silver-modified polydopamine nanoparticles, creating a multifunctional material. nih.gov

Another method involves the grafting polymerization of BAC and acrylamide onto a biopolymer backbone like galactomannan. researchgate.net This process results in a highly elastic hydrogel with stimuli-responsive degradable properties. researchgate.net The crosslinking of N,N'-bis(acryloyl)cystamine can also be achieved through Michael addition reactions in water-in-oil emulsions to form prodrug nanogels. nih.gov

The properties of the resulting hydrogels can be tailored by adjusting the concentration of the BAC crosslinker. Research has demonstrated that the mechanical properties, such as tensile and compressive strength, as well as conductivity and self-healing abilities, are significantly enhanced in hydrogels crosslinked with BAC compared to traditional polyacrylamide hydrogels. nih.gov

Interactive Data Table: Properties of Hydrogels Crosslinked with N,N'-bis(acryloyl)cystamine (BAC)

| Property | Description | Research Finding |

| Stimulus-Responsivity | The hydrogel degrades in the presence of reducing agents. | The disulfide bonds in the BAC crosslinker are cleaved by glutathione (GSH), leading to the degradation of the nanogel particles. nih.gov |

| Mechanical Strength | Enhanced tensile and compressive strength. | An optimized PAM/BA-Ag@PDA hydrogel exhibited a tensile strength of 349.80 kPa and a compressive strength of 263.08 kPa at 90% strain. nih.gov |

| Self-Healing | The ability of the hydrogel to repair itself, often triggered by a stimulus. | The PAM/BA-Ag@PDA hydrogel demonstrated excellent near-infrared (NIR) light-triggered self-healing ability. nih.gov |

| Drug Release | High loading capacity and controlled release of therapeutic agents. | Nanogels crosslinked with a cystine derivative (related to BAC) showed a high loading capacity of doxorubicin (B1662922) (approx. 16% vs. dry gel) and enhanced release in conditions mimicking cancer cells. nih.gov |

| Polymerization Method | The chemical process used to form the hydrogel network. | Methods include free radical polymerization and grafting polymerization in aqueous solutions. researchgate.netnih.gov |

Preclinical Studies on Biological System Perturbations and Responses Mechanistic Focus

Modulation of Cellular Processes in In Vitro Models

Cellular Uptake and Intracellular Fate in Research Models

There is no available research on how or if Cystamine (B1669676) bis-lactamide is absorbed by cells or what its subsequent fate within the cell is.

Transfection Efficiency in Cell Line Studies

No studies have been published that investigate the potential of Cystamine bis-lactamide to aid in the delivery of genetic material into cells.

Mechanistic Investigations in Animal Models

Neurochemical Alterations and Neuroprotective Modalities (e.g., in models of neurodegeneration)

There is a lack of any data to suggest that this compound has been tested for its effects on the nervous system or its potential to protect against neurodegenerative diseases.

Hepatic Biochemical and Structural Responses (e.g., carbon tetrachloride-induced changes)

No information is available regarding the impact of this compound on liver function or structure, particularly in response to chemical-induced injury.

Radioprotective Mechanisms in Biological Systems

The potential for this compound to protect biological systems from the harmful effects of radiation has not been explored in any publicly available research.

Structure-Activity Relationship (SAR) Elucidation in Biological Contexts

While comprehensive structure-activity relationship (SAR) studies focusing specifically on this compound are not extensively detailed in publicly available literature, significant insights can be derived from research on closely related N,N'-diacyl and N,N'-dipeptidyl cystamine derivatives. These studies, primarily centered on the evaluation of radioprotective properties, provide a foundational understanding of how structural modifications to the cystamine scaffold influence biological activity. The key structural components of these analogs—the central disulfide bond and the terminal amide functionalities—are the primary points of modification for elucidating SAR.

Research into the radioprotective effects of N,N'-bis(aminoalkanoyl)cystamine salts has been particularly informative. osti.govnih.gov The efficacy of these compounds is often quantified by the Dose Reduction Factor (DRF), which measures the degree of protection afforded to an organism against ionizing radiation. Systematic modification of the amino acid moieties attached to the cystamine core has revealed critical relationships between chemical structure and protective activity.

Key findings from these studies indicate that the nature of the N-acyl group is a determinant of radioprotective efficacy. For instance, derivatives of simple amino acids like glycine (B1666218) have been synthesized and evaluated. Further complexity was introduced by synthesizing N,N'-(dipeptidyl)cystamine derivatives, allowing for an examination of how peptide chain length and composition impact activity. nih.gov

A central mechanistic aspect is that cystamine and its derivatives often function as prodrugs. The disulfide bond is readily cleaved in the cellular reducing environment to release the corresponding aminothiols, which are considered the active metabolites responsible for the radioprotective effects. mdpi.com This in vivo bioactivation is a critical step in their mechanism of action.

Studies on other disulfide-containing diamides, such as L-cystine diamides investigated as crystallization inhibitors for the genetic disorder cystinuria, corroborate some of these structural principles. Research in this area has demonstrated that the disulfide bond is essential for optimal activity and that structural modifications are primarily tolerated at the terminal amide groups. nih.gov Furthermore, the presence of a basic amine group positioned a specific distance from the amide nitrogen was found to be crucial for the desired inhibitory activity. nih.gov These findings, though from a different biological context, reinforce the importance of the disulfide core and the amide substituents in defining the biological profile of this class of molecules.

The following tables present data from SAR studies on N,N'-diacyl cystamine analogs, illustrating the impact of structural variations on their radioprotective activity.

Table 1: Structure-Activity Relationship of N,N'-Bis(aminoalkanoyl)cystamine Derivatives

This table showcases the radioprotective activity, measured by the Dose Reduction Factor (DRF), of various cystamine derivatives where the amide substituents are derived from single amino acids. The data is based on in vivo studies in mice. nih.gov

| Compound Name | N-Acyl Group | Dose Reduction Factor (DRF) |

| N,N'-Bis(glycyl)cystamine dihydrobromide | Glycyl | 1.25 |

| N,N'-Bis(L-alanyl)cystamine dihydrochloride (B599025) | L-Alanyl | 1.18 |

| N,N'-Bis(β-alanyl)cystamine dihydrochloride | β-Alanyl | 1.30 |

| N,N'-Bis(L-valyl)cystamine dihydrochloride | L-Valyl | 1.12 |

| N,N'-Bis(L-leucyl)cystamine dihydrochloride | L-Leucyl | 1.12 |

Data sourced from Oiry et al., J. Med. Chem. 1986. nih.gov

Table 2: Structure-Activity Relationship of N,N'-(Dipeptidyl)cystamine Derivatives

This table extends the SAR analysis to cystamine derivatives featuring dipeptide moieties. It compares their radioprotective activity (DRF) to highlight the effect of peptide chain elongation and composition. nih.gov

| Compound Name | N-Acyl Group | Dose Reduction Factor (DRF) |

| N,N'-Bis(glycylglycyl)cystamine bis(trifluoroacetate) | Glycylglycyl | 1.33 |

| N,N'-Bis(glycyl-L-alanyl)cystamine bis(trifluoroacetate) | Glycyl-L-Alanyl | 1.25 |

| N,N'-Bis(L-alanylglycyl)cystamine bis(trifluoroacetate) | L-Alanylglycyl | 1.25 |

Data sourced from Oiry et al., J. Med. Chem. 1989. nih.gov

Analytical and Spectroscopic Characterization Methods for Research

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for the separation, identification, and quantification of Cystamine (B1669676) bis-lactamide from complex mixtures, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of compounds like cystamine and its derivatives. For molecules that lack a strong chromophore, such as the parent compound cystamine, post-column derivatization is a powerful strategy to enhance detection sensitivity and specificity. nih.govscienceopen.com In this approach, the analyte is first separated on the HPLC column and then mixed with a reagent that converts it into a product that can be easily detected, typically by fluorescence or UV-Vis absorbance. scienceopen.com

A highly sensitive method for the parent compound, cystamine, involves post-column derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of 2-mercaptoethanol. nih.gov This reaction forms a fluorescent isoindole derivative that can be detected at very low concentrations. nih.gov While this method is established for cystamine, it serves as a foundational methodology that can be adapted for Cystamine bis-lactamide. The primary amino groups of the core cystamine structure in this compound would be expected to react similarly with OPA, allowing for sensitive quantification.

Table 1: Illustrative HPLC Conditions for Analysis of Related Aminothiols

| Parameter | Condition |

|---|---|

| Column | Cation exchange (e.g., ISC-05/S0504) nih.gov or C18 reversed-phase nih.gov |

| Mobile Phase | Isocratic or gradient elution with buffered aqueous-organic mixtures |

| Post-Column Reagent | o-phthalaldehyde (OPA) with a thiol (e.g., 2-mercaptoethanol) nih.gov |

| Detection | Fluorescence Detector |

| Application | Quantification in biological or synthetic samples, Purity analysis |

This table presents typical conditions used for the parent compound cystamine, which can be optimized for this compound.

Ion-Exchange Chromatography (IEC) is a technique that separates molecules based on their net charge. nih.gov It is particularly well-suited for ionizable compounds. nih.gov Given that the core structure of this compound contains two primary amine groups derived from cystamine, the molecule will be positively charged at acidic to neutral pH. This characteristic makes cation-exchange chromatography an effective method for its separation and purification. nih.govnih.gov

In a typical cation-exchange application, the stationary phase possesses a negative charge. When a sample containing the positively charged this compound is introduced, it binds to the stationary phase. Elution is then achieved by increasing the salt concentration or the pH of the mobile phase, which disrupts the electrostatic interaction and releases the bound molecule. researchgate.net This technique is valuable not only for purification from reaction mixtures but also for isolating the compound from complex biological matrices. nih.gov

Assessing the purity of a synthesized compound is critical for research and development. Chromatographic techniques, particularly HPLC, are the primary methods for determining the purity of this compound. A validated HPLC method can separate the main compound from starting materials, by-products, and degradation products.

Purity is typically determined by calculating the peak area percentage of the main analyte relative to the total area of all detected peaks in the chromatogram. For a robust purity assessment, the method must demonstrate specificity, linearity, and a low limit of detection for potential impurities. nih.govresearchgate.net A simple reversed-phase HPLC method with UV detection, for instance, can be developed and validated to provide reliable purity data for quality control purposes. nih.gov

Spectroscopic Probing of Molecular Structure and Interactions

Spectroscopic methods provide detailed information about the molecular structure, conformation, and chiral nature of this compound.

The presence of two chiral centers in the lactamide (B1674226) moieties makes this compound an excellent candidate for analysis by chiroptical vibrational techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). rsc.org These techniques measure the differential interaction of chiral molecules with left and right circularly polarized light during vibrational transitions. voaconference.comcas.cz

Vibrational Circular Dichroism (VCD): Measures the difference in absorbance of left and right circularly polarized infrared light.

Raman Optical Activity (ROA): Measures the small difference in the intensity of Raman scattered right and left circularly polarized light. nih.gov

The key advantage of VCD and ROA is their exceptional sensitivity to the three-dimensional arrangement of atoms. By comparing experimentally measured VCD and ROA spectra with spectra predicted computationally (e.g., using Density Functional Theory), it is possible to unambiguously determine the absolute configuration of the chiral centers in this compound.

Table 2: Application of Vibrational Spectroscopy to this compound

| Technique | Information Gained | Specific Relevance |

|---|---|---|

| FTIR/Raman | Identification of functional groups (amide, S-S bond) | Confirmation of successful synthesis, structural fingerprinting |

| VCD/ROA | Stereochemical information, 3D molecular structure | Unambiguous determination of absolute configuration at the chiral centers |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating molecular structure in solution.

¹H NMR Spectroscopy: A ¹H (proton) NMR spectrum provides detailed information about the chemical environment of each hydrogen atom in the molecule. For this compound, the spectrum would be expected to show distinct signals corresponding to the protons in the ethyl bridge of the cystamine core and the protons of the lactamide groups (e.g., the CH and CH₃ groups). The chemical shift, splitting pattern (multiplicity), and integration of these signals confirm the connectivity of the atoms within the molecule. For comparison, the ¹H NMR spectrum of a related compound, EDTA-Bis-Cysteamine, shows characteristic triplets for the ethylene (B1197577) protons adjacent to the nitrogen and sulfur atoms, confirming the core structure. researchgate.net

Nuclear Overhauser Effect (NOE) NMR Studies: The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å). wikipedia.org NOE-based NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for determining the three-dimensional conformation of molecules in solution. nih.govumn.edu By identifying which protons are spatially close to each other, a 3D model of the preferred conformation of this compound can be constructed. This is particularly important for understanding how the flexible cystamine backbone and the lactamide side chains are oriented relative to one another.

Table 3: Predicted ¹H NMR Signals for this compound

| Proton Environment | Approximate Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Amide N-H | 7.5 - 8.5 | Triplet (t) |

| Lactamide α-H | 4.0 - 4.5 | Quartet (q) |

| Methylene (-CH₂-N) | 3.3 - 3.7 | Quartet (q) |

| Methylene (-S-CH₂) | 2.7 - 3.1 | Triplet (t) |

Note: This table represents a prediction; actual chemical shifts and multiplicities may vary based on solvent and other experimental conditions.

Mass Spectrometry for Identification of Degradation Products and Metabolites

Mass spectrometry serves as a critical analytical tool for the identification and characterization of degradation products and metabolites of "this compound." The inherent structure of this compound, featuring a reducible disulfide bond and two amide linkages, predisposes it to specific degradation pathways under biological or chemical stress conditions.

Upon exposure to reducing environments, such as those containing glutathione (B108866) within cells, the central disulfide bond of this compound is expected to undergo cleavage. This reduction would yield N-(2-mercaptoethyl)lactamide. Further degradation could involve the hydrolysis of the amide bonds, leading to the formation of cysteamine (B1669678) and lactic acid.

In vivo, N-acylated derivatives of cystamine can be subject to metabolic processes. nih.gov The primary metabolic pathway for cystamine itself involves reduction to cysteamine, followed by oxidation to hypotaurine (B1206854) and subsequently taurine. researchgate.net It is plausible that metabolites of this compound would follow a similar pathway after initial hydrolysis of the amide bonds.

The identification of these potential degradation products and metabolites can be effectively achieved using mass spectrometry techniques. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the resulting molecules, aiding in their precise identification. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) provides structural information through the analysis of fragmentation patterns. For instance, the cleavage of the amide bond in the mass spectrometer would likely result in characteristic fragment ions corresponding to the lactoyl group and the cystamine backbone. unl.pt

A hypothetical mass spectrometry analysis of this compound degradation products would involve separating the degradation mixture using liquid chromatography (LC) followed by introduction into the mass spectrometer. The mass spectra would be analyzed for peaks corresponding to the expected masses of N-(2-mercaptoethyl)lactamide, cysteamine, and lactic acid. The fragmentation patterns of these ions in MS/MS experiments would then be used to confirm their identities.

| Potential Degradation Product/Metabolite | Expected Degradation Pathway | Analytical Confirmation Method |

| N-(2-mercaptoethyl)lactamide | Reduction of the disulfide bond | LC-MS for mass detection, MS/MS for structural confirmation |

| Cysteamine | Hydrolysis of the amide bond | LC-MS for mass detection, comparison with a cysteamine standard |

| Lactic Acid | Hydrolysis of the amide bond | LC-MS or GC-MS for detection and quantification |

| Hypotaurine | Metabolic oxidation of cysteamine | LC-MS/MS for identification and quantification |

| Taurine | Metabolic oxidation of hypotaurine | LC-MS/MS for identification and quantification |

Electrophoretic Applications (e.g., as a Reversible Cross-linker in Polyacrylamide Gels)

While specific research on "this compound" as a cross-linker is not extensively documented, its structural analogue, N,N'-bis(acryloyl)cystamine (BAC), is widely utilized as a reversible cross-linking agent in polyacrylamide gel electrophoresis (PAGE). scientificlabs.iefishersci.iesigmaaldrich.com The principle of reversible cross-linking relies on the presence of a chemically labile bond within the cross-linker molecule, which in the case of BAC and theoretically for this compound, is the disulfide bond.

In the preparation of polyacrylamide gels, a cross-linker is used to form a porous matrix that facilitates the separation of macromolecules such as proteins and nucleic acids based on their size and charge. The use of a reversible cross-linker like BAC offers a significant advantage over traditional, non-reversible cross-linkers like N,N'-methylenebisacrylamide. sigmaaldrich.com The disulfide linkage in BAC-cross-linked gels can be readily cleaved by the addition of a reducing agent, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol. scientificlabs.iesigmaaldrich.com This cleavage results in the dissolution of the gel matrix, allowing for the simple and efficient recovery of the separated macromolecules for further analysis, such as mass spectrometry. scientificlabs.ie

The dissolution of a 4% polyacrylamide gel cross-linked with BAC can be achieved in under 30 minutes using a 100 mM DTT solution at a pH of 8.3. scientificlabs.iesigmaaldrich.com The optimal ratio of acrylamide (B121943) to BAC for applications such as DNA purification is recommended to be 12:1. scientificlabs.iesigmaaldrich.com

Given the structural similarity, it is hypothesized that this compound could also function as a reversible cross-linker in polyacrylamide gels. The presence of the central disulfide bond would allow for the same mechanism of gel dissolution upon treatment with reducing agents. The lactamide moieties may influence the physical properties of the gel, such as its hydrophilicity and potential biocompatibility, which could be advantageous in specific applications.

| Cross-linker | Type | Mechanism of Reversibility | Cleavage Agent | Application |

| N,N'-methylenebisacrylamide | Irreversible | - | - | Standard PAGE |

| N,N'-bis(acryloyl)cystamine (BAC) | Reversible | Cleavage of disulfide bond | Dithiothreitol (DTT), β-mercaptoethanol | Recovery of macromolecules from gels |

| This compound (Hypothetical) | Reversible | Cleavage of disulfide bond | Dithiothreitol (DTT), β-mercaptoethanol | Potential for biocompatible reversible gels |

Theoretical and Computational Chemistry Approaches

Molecular Dynamics Simulations of Compound Behavior in Aqueous Solution

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for exploring the conformational landscape and dynamic behavior of molecules in solution. For Cystamine (B1669676) bis-lactamide, MD simulations in an aqueous environment would be instrumental in elucidating several key aspects:

Hydration Shell Structure: Understanding how water molecules organize around Cystamine bis-lactamide is crucial for predicting its solubility and interactions with other solvated species. MD simulations can provide detailed information on the number of hydrogen bonds, the orientation of water molecules in the first and second hydration shells, and the residence time of water around different functional groups (amide, disulfide).

Intramolecular Interactions: The simulations can quantify the strength and dynamics of intramolecular hydrogen bonds, which are likely to play a significant role in determining the preferred conformations of the molecule.

While no specific MD studies on this compound have been published, research on related molecules like lactamide (B1674226) and cysteine-containing peptides provides a blueprint for such investigations.

Density Functional Theory (DFT) for Structural and Energetic Analysis of Molecular Clusters

Density Functional Theory (DFT) has become the workhorse of quantum chemistry for calculating the electronic structure of molecules. For this compound, DFT would be invaluable for:

Geometric Optimization: Accurately predicting the bond lengths, bond angles, and dihedral angles of the most stable conformers in the gas phase and in solution (using implicit solvent models).

Energetic Analysis: Calculating the relative energies of different conformers to determine their populations at thermal equilibrium. This is critical for understanding which structures are most likely to be observed experimentally.

Analysis of Molecular Orbitals: DFT calculations can visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing insights into the molecule's reactivity and electronic properties. The nature of the disulfide bond, in particular, can be probed through this analysis.

Studies on similar small molecules demonstrate the power of DFT in providing highly accurate structural and energetic data.

Computational Prediction of Spectroscopic Properties (e.g., VCD, ROA)

The chirality of this compound, arising from the two stereocenters in the lactamide moieties, makes it an excellent candidate for analysis by chiroptical spectroscopies such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). The computational prediction of these spectra is essential for their interpretation:

Conformer-Specific Spectra: By calculating the VCD and ROA spectra for each of the low-energy conformers identified through DFT calculations, a weighted average spectrum can be generated that can be directly compared to experimental data.

Absolute Configuration Determination: A successful match between the predicted and experimental spectra can unambiguously determine the absolute configuration of the chiral centers.

Solvent Effects: The influence of the solvent on the spectroscopic signature can be modeled, providing a more realistic comparison with experimental measurements in solution.

The combination of experimental and theoretical VCD and ROA has been successfully applied to determine the solution-phase structure of molecules like lactamide.

Modeling of Molecular Interactions and Binding Affinities

Understanding how this compound interacts with other molecules is key to elucidating its potential biological or material science applications. Computational modeling can predict and characterize these interactions:

Docking Studies: If a biological target (e.g., a protein receptor) is hypothesized, molecular docking simulations can predict the preferred binding pose of this compound within the active site.

Free Energy Calculations: More rigorous methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used to calculate the binding affinity of the molecule to a receptor, providing a quantitative measure of the interaction strength.

Intermolecular Forces: The nature of the interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) can be dissected to understand the driving forces for binding.

These types of simulations are routinely used in drug discovery and materials science to screen potential candidates and to understand the molecular basis of recognition.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Should a set of structurally related analogues of this compound be synthesized and their biological activity or a specific physicochemical property be measured, Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models could be developed. These models aim to find a mathematical relationship between the chemical structure and the observed activity or property.

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) would be calculated for each analogue.

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a predictive model.

Predictive Power: A robust QSAR/QSPR model can be used to predict the activity or property of new, unsynthesized compounds, thereby guiding further chemical exploration.

While no QSAR/QSPR studies on this compound exist, the methodologies are well-established and could be readily applied once sufficient experimental data becomes available.

Advanced Research Applications in Materials Science and Biomedical Tools

Development of Stimuli-Responsive Materials (e.g., Redox-Responsive Hydrogels, Nanogels)

The disulfide bond within the Cystamine (B1669676) bis-lactamide molecule is the key to its utility in creating stimuli-responsive materials. This bond can be cleaved under reducing conditions, such as those found within the intracellular environment, which has a higher concentration of glutathione (B108866). This property is harnessed to design "smart" materials that can change their structure and properties in response to a specific biological trigger.

Redox-responsive hydrogels and nanogels are prominent examples of such materials. Cystamine bis-lactamide can be incorporated into polymer chains as a cross-linker. In an oxidizing environment, the disulfide bond is stable, maintaining the cross-linked, gelled structure of the material. However, upon exposure to a reducing agent, the disulfide bonds break, leading to the degradation of the hydrogel or nanogel and the release of any encapsulated molecules. This on-demand disassembly is a highly sought-after feature in experimental drug delivery systems and tissue engineering scaffolds.

Recent research has focused on the synthesis of redox-degradable hydrogels for controlled drug delivery. For instance, hydrogels composed of a disulfide bond-containing hyperbranched polyglycerol cross-linked with a thiol-functionalized polyethylene glycol have been developed. These materials demonstrate degradation in reductive environments, enabling the release of therapeutic molecules. nih.gov Similarly, redox-responsive nanogels have been fabricated using thiol-disulfide exchange chemistry, allowing for the targeted delivery of anticancer drugs to cells with high glutathione levels. rsc.org

| Material Type | Cross-linker Moiety | Stimulus for Degradation | Potential Research Application |

|---|---|---|---|

| Hydrogel | Disulfide-containing polyglycerol | Reducing agents (e.g., glutathione) | Controlled release of antibacterial peptides for wound healing nih.gov |

| Nanogel | Disulfide-linked maleimide | Thiol-disulfide exchange | Targeted cancer drug delivery rsc.org |

| Polymeric Micelle | Arginine-grafted bioreducible poly(cystaminebisacrylamide-diaminohexane) | Intracellular reducing agents | Co-delivery of genes and drugs nih.gov |

Integration into Polymeric Delivery Systems for Research (e.g., Gene Carriers, Controlled Release Matrices for model compounds)

The ability of this compound to act as a biocleavable linker makes it a valuable component in the design of advanced polymeric delivery systems for research purposes. By incorporating this compound into the backbone or as a pendant group on a polymer, researchers can create carriers that release their payload in a controlled manner within a target biological environment.

In the field of gene delivery, bioreducible polymers have gained significant attention. These polymers are designed to form stable complexes with nucleic acids (like DNA or siRNA) in the extracellular environment. nih.gov Upon entering a cell, the high intracellular concentration of reducing agents triggers the cleavage of the disulfide bonds, leading to the disassembly of the polymer-nucleic acid complex and the release of the genetic material. This targeted release mechanism is crucial for efficient transfection. A family of bioreducible poly(disulfide amine)s has been introduced as a promising non-viral vector for gene delivery. nih.gov Cationic polyamides containing disulfide linkages have also been developed for non-viral gene delivery and have shown promise for in vivo applications. nih.gov

For the controlled release of model compounds, this compound can be used to create matrices that degrade and release a trapped substance in response to a reductive trigger. This allows researchers to study the effects of a compound with high temporal and spatial control. The synthesis of cystamine-based polymers that are stable in physiological conditions but degrade in the presence of reducing agents has been demonstrated, highlighting their potential for targeted drug delivery applications. mdpi.com

| Polymer Type | Bioreducible Component | Payload | Key Feature |

|---|---|---|---|

| Cationic Polyamide | Disulfide linkage in the main chain | Plasmid DNA | High gene binding ability and intracellular gene release nih.gov |

| Poly(amido amine)s | Multiple disulfide linkages | Plasmid DNA | Rapid degradation in intracellular reductive environment uu.nl |

| Dextranated Polyamide | Disulfide linkage | Plasmid DNA | Suitable for systemic gene delivery researchgate.net |

Biochemical Reagent Development (e.g., reversible cross-linkers for macromolecular isolation)

The reversible nature of the disulfide bond in this compound makes it an excellent candidate for the development of biochemical reagents, particularly reversible cross-linkers. These reagents are invaluable tools for studying the structure and function of proteins and other macromolecules.

In proteomics and structural biology, reversible cross-linkers are used to capture transient interactions between proteins. By treating a cell lysate or a purified protein complex with a cross-linker containing a disulfide bond, interacting proteins can be covalently linked. These cross-linked complexes can then be isolated and purified. Subsequently, the cross-links can be cleaved by adding a reducing agent, allowing for the identification of the individual protein components. This strategy helps in mapping protein interaction networks and understanding the quaternary structure of protein complexes. The use of disulfide bonds for reversible cross-linking is a well-established technique in biochemistry. nih.govthermofisher.com

Furthermore, the ability to control the formation and cleavage of disulfide bonds with redox chemistry is being explored to modulate the properties of biomolecular condensates, which are important in cellular organization. nih.govacs.org

Modulators of Biological Barriers in Experimental Systems (e.g., hyperosmotic agents for blood-brain barrier permeabilization)

While direct studies on this compound as a modulator of biological barriers are limited, its constituent components suggest a potential role in this area of research. The lactamide (B1674226) moiety is related to lactic acid, and certain small amide molecules have been investigated for their effects on biological membranes.

A significant challenge in neuroscience research is the delivery of therapeutic and diagnostic agents across the blood-brain barrier (BBB). One experimental technique to transiently increase the permeability of the BBB is the intra-arterial infusion of a hyperosmotic solution. researchgate.netnih.gov Agents like mannitol are used to draw water out of the endothelial cells of the BBB, causing them to shrink and temporarily opening the tight junctions between them. nih.govresearchgate.net It has been noted that lactamide can be used as a hyperosmotic agent. thegoodscentscompany.commedkoo.com This suggests that this compound, due to its lactamide components, could potentially be investigated for similar hyperosmotic properties in experimental systems aimed at BBB modulation. However, it is important to note that this is a theoretical application based on the properties of a constituent part of the molecule, and specific research on this compound for this purpose is not yet available.

| Compound Name |

|---|

| This compound |

| Glutathione |

| Polyglycerol |

| Polyethylene glycol |

| Mannitol |

| Lactamide |

Future Directions and Emerging Research Avenues

Exploration of Unexplored Mechanistic Pathways

A primary avenue for future research lies in the detailed elucidation of the mechanistic pathways of Cystamine (B1669676) bis-lactamide within biological systems. The compound's structure, featuring a reducible disulfide bond from its cystamine core and two lactamide (B1674226) moieties, suggests a multifaceted mechanism of action that is currently only partially understood.

Future investigations will likely focus on:

Redox-Modulated Activity : The central disulfide bond is a key functional feature. In the reducing environment of a cell, Cystamine bis-lactamide can be cleaved into its constituent thiol components. This process is analogous to the conversion of cystamine to cysteamine (B1669678). frontiersin.org Research is needed to understand how the lactamide groups influence this reduction potential and the subsequent biological activities of the resulting thiol fragments. These activities could include antioxidant effects through the replenishment of intracellular cysteine and glutathione (B108866), as observed with cystamine. frontiersin.org

Enzyme Interaction and Inhibition : Cystamine is a known inhibitor of enzymes such as transglutaminase 2. frontiersin.org A critical research question is how the addition of lactamide groups alters this inhibitory profile. It is plausible that the lactamide moieties could confer novel specificities, enabling the compound to interact with a different subset of enzymes or modifying its binding affinity and inhibitory potency for known targets.

Mitochondrial and Cellular Signaling : Cystamine and its reduced form, cysteamine, are known to modulate mitochondrial function. frontiersin.org Future studies should explore whether this compound or its metabolites target mitochondria and influence processes such as cellular respiration and apoptosis. The structural similarity of the lactamide portion to lactic acid also suggests potential, though unexplored, involvement in cellular metabolic signaling and pH regulation. smolecule.com

Development of Novel Derivatization Strategies for Enhanced Research Functionality

The chemical structure of this compound offers multiple sites for derivatization, providing a rich platform for creating novel molecules with tailored properties for research. The development of such derivatives is a crucial step toward harnessing its full potential.

Key derivatization strategies include:

Functional Group Modification : The amide groups and the core cystamine structure can be chemically modified. For instance, creating derivatives like N,N'-bis(acryloyl)cystamine (BAC), a reversible cross-linker used in electrophoresis, demonstrates how modifying the terminal groups can impart specific functionalities. nih.govsigmaaldrich.com Future work could involve introducing moieties to enhance water solubility, improve cell membrane permeability, or attach fluorescent or radioactive labels for tracking and imaging studies.

Polymer Conjugation : this compound can serve as a building block for novel biodegradable polymers. Research into compounds like poly(ethylenimine-co-L-lactamide-co-succinamide) for gene delivery highlights the potential of incorporating lactamide structures into polymers to achieve desirable properties like pH-dependent degradation. acs.org Derivatizing this compound for incorporation into polymer backbones could create new biomaterials with built-in redox sensitivity due to the disulfide bond.

Click Chemistry Approaches : The reduction of the disulfide bond in this compound yields two free thiol groups. These highly nucleophilic moieties are ideal handles for "click chemistry" reactions, such as thiol-ene coupling. acs.org This allows for the efficient and specific conjugation of the molecule to other chemical entities, including proteins, nucleic acids, or nanoparticles, opening up a vast landscape for creating complex, multifunctional research tools. acs.org

Integration with Advanced Computational Modeling for Predictive Research

The use of advanced computational methods can significantly accelerate the research and development process for this compound and its derivatives. In silico approaches can provide predictive insights into molecular behavior, guiding experimental work and reducing the need for extensive trial-and-error screening.

Future computational research should encompass:

Molecular Dynamics (MD) Simulations : MD simulations can predict the conformational dynamics of this compound in different environments, such as in aqueous solution or near a lipid membrane. acs.org This can reveal its most stable structures and how it might orient itself when approaching a biological target.

Quantum Mechanics (QM) Calculations : Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity, and spectroscopic properties (e.g., Raman and circular dichroism spectra) of the molecule. researchgate.netacs.org Such calculations can help interpret experimental data and predict how derivatization will alter the molecule's chemical properties.

Docking and Virtual Screening : Computational docking can be employed to predict how this compound and its virtual library of derivatives might bind to the active sites of specific enzymes or receptors. This allows for the rational design of new derivatives with enhanced affinity or selectivity for a desired biological target before undertaking their chemical synthesis.

Application in Innovative Analytical Platforms and Bio-conjugation Strategies

The unique chemical properties of this compound, particularly its cleavable disulfide bond, make it an attractive candidate for use in a new generation of analytical tools and bioconjugation strategies.

Emerging applications in this domain include:

Redox-Responsive Linkers : The disulfide bond can act as a cleavable linker. After reduction to free thiols, the molecule can be used to conjugate other molecules. acs.org This "traceless" linking strategy is valuable in drug delivery systems, where a therapeutic agent can be released from its carrier in the reducing environment inside a cell.

Smart Biomaterials and Sensors : Derivatives of this compound can be incorporated as cross-linkers in the fabrication of "smart" hydrogels. A hydrogel recently developed using the related compound N,N'-bis(acryloyl)cystamine demonstrated self-healing and conductive properties, making it suitable for wearable sensors. nih.gov This suggests that this compound-based materials could be designed to respond to redox stimuli, changing their physical properties (e.g., swelling or degradation) in the presence of specific reducing agents.

Chemoselective Probes and Assays : The amine functionalities within the this compound structure can be targeted by chemoselective probes for detection and quantification. nih.gov Research into developing specific probes for molecules containing such features could lead to novel analytical assays for tracking the compound and its metabolites in complex biological samples. acs.org Furthermore, its ability to be conjugated to surfaces could be exploited in the development of novel biosensors or affinity chromatography platforms.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of cystamine bis-lactamide-containing polymers for biomedical applications?

- Methodology : Use reversible addition-fragmentation chain-transfer (RAFT) polymerization with N,N′-bis(acryloyl)cystamine as a crosslinker. Monitor molecular weight (Mn) and polydispersity index (PDI) via gel permeation chromatography (GPC) and confirm structural integrity via ¹H NMR to ensure complete crosslinking . For reproducibility, document reaction conditions (e.g., 70°C for 24 hours) and molar ratios of crosslinker to RAFT-end groups.

- Key Variables : Arm length (e.g., Mn, arm = 7,000–18,500 g/mol) and crosslinker stoichiometry significantly impact star polymer stability and size, as shown by dynamic light scattering (DLS) and TEM imaging .

Q. What analytical techniques are critical for characterizing this compound in redox-responsive drug delivery systems?

- Methodology : Employ Fourier-transform infrared spectroscopy (FT-IR) to verify disulfide bond formation (e.g., absence of carbonyl peaks at 1,680 cm⁻¹ under acidic conditions) and atomic force microscopy (AFM) to assess morphological changes post-conjugation . For drug release studies, use reducing agents (e.g., glutathione) to trigger disulfide cleavage and quantify release kinetics via UV-Vis spectroscopy .

- Validation : Cross-reference data with X-ray photoelectron spectroscopy (XPS) to confirm sulfur content and redox activity .

Advanced Research Questions

Q. How can response surface methodology (RSM) improve the thiolation efficiency of hyaluronan using this compound?

- Experimental Design : Implement a fractional factorial (FF) design to screen critical factors (e.g., pH, EDC/NHS molar ratios, reaction time). For example, a 2⁵ FF design identified pH and EDC concentration as dominant variables affecting thiol content (response) in hyaluronan derivatization .

- Optimization : Develop a quadratic polynomial model to predict thiolation efficiency while minimizing side reactions. Validate the model via triplicate experiments and ANOVA to ensure statistical significance (p < 0.05) .

Q. What strategies resolve contradictions in this compound’s radioprotective efficacy across species?

- Data Analysis : Compare dose-response curves in small (mice, rats) versus large (dogs, monkeys) animals. For instance, cystamine’s optimal radioprotective dose in dogs is lower than in rodents, necessitating species-specific pharmacokinetic studies .

- Hypothesis Testing : Evaluate interspecies differences in glutathione reductase activity or disulfide bond metabolism to explain divergent efficacy .

Q. How does molecular hybridization enhance the therapeutic potential of this compound in multi-target drug design?

- Methodology : Combine cystamine with pharmacophores like tacrine to create hybrid molecules (e.g., cystamine-tacrine dimers). Use molecular docking to assess binding affinity to acetylcholinesterase (AChE) and NMDA receptors, followed by in vitro neuroprotection assays .

- Validation : Measure disulfide bond stability in cerebrospinal fluid (CSF) mimics and correlate with blood-brain barrier permeability .

Data Contradiction and Reproducibility Challenges

Q. Why do studies report conflicting results on this compound conjugation under varying pH conditions?

- Root Cause Analysis : Under acidic conditions, FT-IR data show no conjugation due to cystamine oxidation inefficiency, whereas basic pH (8.5) promotes redox reactions and successful conjugation .

- Mitigation : Pre-treat cystamine with antioxidants (e.g., ascorbic acid) to stabilize thiol groups before conjugation .

Q. How can researchers ensure reproducibility in this compound-based nanoparticle synthesis?

- Best Practices :

- Standardize crosslinker-to-polymer ratios (e.g., 1.20–1.95 molar ratios for RAFT polymerization) .

- Report nanoparticle hydrodynamic diameters and PDI ranges in supplementary materials to enable cross-study comparisons .

Experimental Design Recommendations

Q. What statistical approaches are recommended for optimizing this compound formulations?

- Design of Experiments (DoE) : Use resolution V FF designs to isolate main effects and minimize interaction noise. For example, a 5-factor FF design reduced 32 potential experiments to 16 while identifying EDC as the critical variable in carbodiimide-mediated reactions .

- Response Surface Methodology (RSM) : Apply central composite designs to model non-linear relationships between variables (e.g., reaction time vs. thiol content) .

Safety and Handling Guidelines

Q. What precautions are essential when handling this compound in redox-sensitive experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.